Enhanced Lipophilicity (XLogP3) vs. 4-Bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide
The target compound exhibits a calculated XLogP3 of 3.9 [1], compared to 2.4 for the simpler analog 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide . This 1.5 log unit increase indicates higher lipophilicity, which can enhance membrane permeability but also requires careful assessment of solubility and metabolic stability.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide: 2.4 |
| Quantified Difference | 1.5 log units higher |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can improve membrane permeability, a critical factor for intracellular target engagement in anti-TB and anticancer assays.
- [1] PubChem CID 47002667. 4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide. National Center for Biotechnology Information, 2025. View Source
